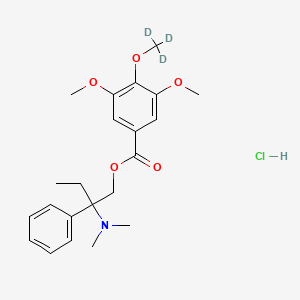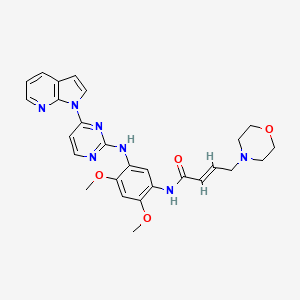
Egfr T790M/L858R-IN-7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Egfr T790M/L858R-IN-7 is a compound designed to inhibit the activity of the epidermal growth factor receptor (EGFR) with specific mutations, namely T790M and L858R. These mutations are commonly associated with resistance to first- and second-generation tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC) patients. The compound aims to overcome this resistance and provide an effective treatment option for patients with these specific EGFR mutations .
Métodos De Preparación
The preparation of Egfr T790M/L858R-IN-7 involves several synthetic routes and reaction conditions. One method includes the use of dimethyl sulfoxide (DMSO), polyethylene glycol 300 (PEG300), and Tween 80. The process involves mixing these reagents in specific proportions and clarifying the solution at each step . Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production.
Análisis De Reacciones Químicas
Egfr T790M/L858R-IN-7 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenated compounds for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
Egfr T790M/L858R-IN-7 has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used to study the inhibition of EGFR with specific mutations. In biology, it helps in understanding the molecular mechanisms of drug resistance in cancer cells. In medicine, it is being explored as a potential therapeutic agent for treating NSCLC patients with T790M and L858R mutations. Additionally, it has applications in drug discovery and development, where it serves as a lead compound for designing new inhibitors .
Mecanismo De Acción
The mechanism of action of Egfr T790M/L858R-IN-7 involves the inhibition of the EGFR tyrosine kinase activity. The compound binds to the ATP-binding site of the mutated EGFR, preventing the phosphorylation and activation of downstream signaling pathways such as the MAPK, PI3K/Akt, and JAK/STAT pathways. This inhibition leads to the suppression of cell proliferation, migration, and survival, ultimately resulting in the reduction of tumor growth .
Comparación Con Compuestos Similares
Egfr T790M/L858R-IN-7 is unique in its ability to selectively inhibit EGFR with T790M and L858R mutations. Similar compounds include osimertinib, which also targets these mutations but may have different binding affinities and selectivity profiles. Other similar compounds are quinoxalinone-containing inhibitors, which have shown promise in inhibiting EGFR with multiple mutations, including T790M, L858R, and C797S . These compounds differ in their chemical structures, binding mechanisms, and efficacy profiles, highlighting the uniqueness of this compound in targeting specific EGFR mutations.
Propiedades
Fórmula molecular |
C27H29N7O4 |
|---|---|
Peso molecular |
515.6 g/mol |
Nombre IUPAC |
(E)-N-[2,4-dimethoxy-5-[(4-pyrrolo[2,3-b]pyridin-1-ylpyrimidin-2-yl)amino]phenyl]-4-morpholin-4-ylbut-2-enamide |
InChI |
InChI=1S/C27H29N7O4/c1-36-22-18-23(37-2)21(17-20(22)30-25(35)6-4-11-33-13-15-38-16-14-33)31-27-29-10-7-24(32-27)34-12-8-19-5-3-9-28-26(19)34/h3-10,12,17-18H,11,13-16H2,1-2H3,(H,30,35)(H,29,31,32)/b6-4+ |
Clave InChI |
ZLYUPHXMUJICTA-GQCTYLIASA-N |
SMILES isomérico |
COC1=CC(=C(C=C1NC2=NC=CC(=N2)N3C=CC4=C3N=CC=C4)NC(=O)/C=C/CN5CCOCC5)OC |
SMILES canónico |
COC1=CC(=C(C=C1NC2=NC=CC(=N2)N3C=CC4=C3N=CC=C4)NC(=O)C=CCN5CCOCC5)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


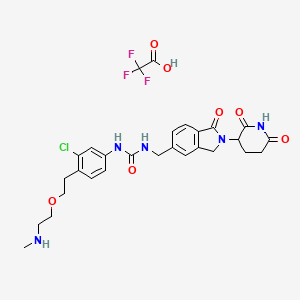
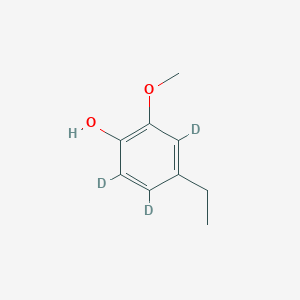


![tert-butyl 2-(3-chloro-4-cyanophenyl)-3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B15136348.png)
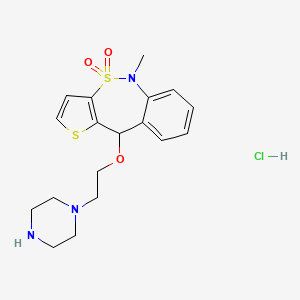
![N'-[[2-[(2,3-dichlorophenyl)methoxy]phenyl]methyl]-N,N'-dimethylethane-1,2-diamine](/img/structure/B15136360.png)

![cyclo[Asn-Asn-Asn-bAla-Trp-Asp-Ile]](/img/structure/B15136373.png)
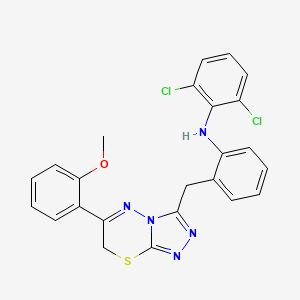
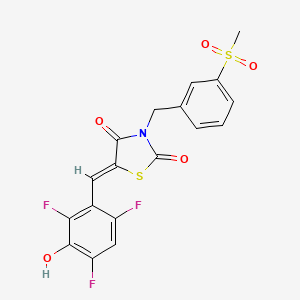

![6-Amino-3,24,28-trihydroxy-21-methoxy-7-methyl-14,16,19-trioxa-6-azaheptacyclo[15.11.1.02,11.04,9.013,29.018,27.020,25]nonacosa-1(29),2(11),3,7,9,17,20(25),27-octaene-5,26-dione](/img/structure/B15136413.png)
